N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE
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Overview
Description
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Mechanism of Action
Target of Action
The primary targets of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies .
Mode of Action
This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by the characteristics of the biological environment, including the presence of transport proteins, the state of the target cells, and the presence of competing or synergistic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE typically involves the condensation of 1,2-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The quinazoline structure is then introduced through further reactions involving appropriate reagents and conditions. For instance, the reaction of 1,2-phenylenediamine with 4-phenyl-6-methylquinazoline-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Methyl N-(1H-benzimidazol-2-yl)carbamate: Known for its fungicidal properties.
2-(1H-benzimidazol-2-yl)quinazoline: Exhibits anticancer activity.
Uniqueness
Its combination of a benzimidazole ring with a quinazoline structure sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)26-22(23-17)27-21-24-18-9-5-6-10-19(18)25-21/h2-13H,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYZLVNNJGIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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